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molecular formula C19H31NOSn B033987 2-(Tributylstannyl)benzo[d]oxazole CAS No. 105494-68-6

2-(Tributylstannyl)benzo[d]oxazole

Cat. No. B033987
M. Wt: 408.2 g/mol
InChI Key: RXRSGOBSSXLBES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06313139B1

Procedure details

A mixture of 12.5 g of 2-tributylstannylbenzoxazole (prepared by the method of P. Jutzi and W. Gilge, J. Organometallic Chem. 1983, 246, 159, using tributyltin chloride as a less toxic replacement for trimethyltin chloride) 5.66 g 2-bromobenzaldehyde, and 0.46 g tetrakis(triphenylphosphine)-palladium (0) in 300 ml of anhydrous xylene under a nitrogen atmosphere was heated to 115° C. for 12 h. The reaction mixture was cooled to room temperature and evaporated to dryness under reduced pressure. The resulting oil was purified by chromatography on silica eluting with ethyl acetate-heptane (1:5) to afford 5.8 g of 2-(benzoxazol-2-yl)benzaldehyde, GC-M.S. (E.I.) (M/Z): 223 [M+].
Quantity
12.5 g
Type
reactant
Reaction Step One
[Compound]
Name
Organometallic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
tributyltin chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5.66 g
Type
reactant
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six
Quantity
0.46 g
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C([Sn](CCCC)(CCCC)[C:6]1[O:7][C:8]2[CH:14]=[CH:13][CH:12]=[CH:11][C:9]=2[N:10]=1)CCC.C([Sn](Cl)(CCCC)CCCC)CCC.C[Sn](Cl)(C)C.Br[C:43]1[CH:50]=[CH:49][CH:48]=[CH:47][C:44]=1[CH:45]=[O:46]>C1(C)C(C)=CC=CC=1.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[O:7]1[C:8]2[CH:14]=[CH:13][CH:12]=[CH:11][C:9]=2[N:10]=[C:6]1[C:43]1[CH:50]=[CH:49][CH:48]=[CH:47][C:44]=1[CH:45]=[O:46] |f:5.6.7.8.9|

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
C(CCC)[Sn](C=1OC2=C(N1)C=CC=C2)(CCCC)CCCC
Step Two
Name
Organometallic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
tributyltin chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Sn](CCCC)(CCCC)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Sn](C)(C)Cl
Step Five
Name
Quantity
5.66 g
Type
reactant
Smiles
BrC1=C(C=O)C=CC=C1
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Seven
Name
Quantity
0.46 g
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by the method of P
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting oil was purified by chromatography on silica eluting with ethyl acetate-heptane (1:5)

Outcomes

Product
Name
Type
product
Smiles
O1C(=NC2=C1C=CC=C2)C2=C(C=O)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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